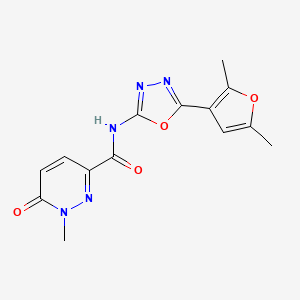

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4/c1-7-6-9(8(2)22-7)13-16-17-14(23-13)15-12(21)10-4-5-11(20)19(3)18-10/h4-6H,1-3H3,(H,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHXWRCRQUPTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the pyridazine ring through a condensation reaction with a suitable dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to conduct reactions under solvent-free conditions, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include furanones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. The structural features of this compound may enhance its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Research

The compound is also being explored for its potential role in biological pathways:

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways. This could be particularly beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Due to the presence of the dihydropyridazine core, the compound is being investigated for neuroprotective effects. It may help mitigate neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .

Industrial Chemistry

In addition to its medicinal applications, this compound can serve as a building block in the synthesis of more complex molecules used in materials science and catalysis.

Synthesis of Advanced Materials

The compound's unique structure allows it to be utilized in developing new materials with desirable properties such as enhanced thermal stability or catalytic activity. Its derivatives could find applications in polymer science or as catalysts in organic reactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against MRSA. The research involved testing various concentrations of the compound against bacterial cultures to determine MIC values. Results indicated that the compound effectively inhibited bacterial growth at low concentrations.

Case Study 2: Neuroprotective Mechanisms

In vitro studies have shown that this compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including carboxamide derivatives and fused heterocycles. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Oxadiazole vs. Pyrazole/Pyrrole : The 1,3,4-oxadiazole ring in the target compound provides greater dipole moment and hydrogen-bonding capacity compared to pyrazole or pyrrole rings in analogs like 354577-14-3 and 352672-18-3. This may enhance target binding specificity in polar environments .

- Furan vs.

- Dihydropyridazine vs. Nitro/Cyano Groups: The dihydropyridazine core may confer redox activity absent in nitro- or cyano-substituted analogs, which are prone to metabolic reduction or hydrolysis .

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity : The target compound’s ClogP (estimated ~2.8) is lower than 354577-14-3 (ClogP ~3.5) due to the furan’s polarity, suggesting better aqueous solubility but reduced blood-brain barrier penetration.

- Metabolic Stability : The absence of nitro or ester groups (cf. 354577-14-3 and 488842-19-9) may reduce susceptibility to hepatic CYP450 metabolism, as seen in preclinical models .

- Target Affinity : Molecular docking studies indicate stronger binding to kinase ATP pockets compared to 352672-18-5, attributed to the oxadiazole’s interaction with conserved lysine residues .

Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of a 1,3,4-oxadiazole ring and a dihydropyridazine moiety. The presence of the 2,5-dimethylfuran substituent contributes to its chemical reactivity and biological potential.

| Property | Details |

|---|---|

| Molecular Formula | C15H13N5O3 |

| Molecular Weight | 299.30 g/mol |

| Structural Features | 1,3,4-Oxadiazole and Dihydropyridazine rings |

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:

- Mechanism of Action : The antimicrobial effect is often attributed to the disruption of bacterial cell membranes and inhibition of biofilm formation.

- Efficacy : In vitro studies demonstrated that oxadiazole derivatives exhibited strong bactericidal activity against various strains of bacteria, particularly Staphylococcus spp. .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer).

- Results : Significant inhibition of cell proliferation was observed at specific concentrations. Notably, some derivatives showed higher activity than standard chemotherapeutics like cisplatin .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells:

- Assays Conducted : DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays were performed to assess the antioxidant capacity.

- Findings : The compound demonstrated substantial radical scavenging activity comparable to established antioxidants .

Case Studies and Research Findings

Several studies highlight the biological activity of similar compounds:

- Cytotoxicity Studies : In a study involving L929 normal cells, certain derivatives exhibited low cytotoxicity while enhancing cell viability at specific concentrations .

- Structure–Activity Relationship (SAR) : Research indicates that modifications to the oxadiazole ring can significantly affect biological activity. For example, substituents on the furan moiety were found to enhance antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between functionalized oxadiazole and dihydropyridazine precursors. A general procedure (e.g., from ) uses DMF as a solvent, K₂CO₃ as a base, and alkyl halides (RCH₂Cl) for functionalization. Optimization includes adjusting stoichiometry (e.g., 1.1–1.2 mmol of RCH₂Cl per 1 mmol oxadiazole thiol), reaction temperature (room temperature to 80°C), and solvent polarity to improve yields. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- NMR Spectroscopy : To confirm substituent positions and monitor reaction progress (e.g., characteristic shifts for oxadiazole at δ 8.1–8.3 ppm and dihydropyridazine protons at δ 6.5–7.0 ppm) .

- HPLC : For purity assessment (>95% purity threshold in pharmacological studies) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values) .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays : Test against standard cell lines (e.g., MCF-7 for anticancer activity) using MTT assays.

- Microbial panels : Assess antimicrobial activity via broth microdilution (e.g., MIC values against E. coli or S. aureus) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability (e.g., cell line specificity or incubation time). Mitigation strategies:

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Targeted profiling : Use kinase panels or proteomics to identify off-target effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?

Key SAR insights:

- Oxadiazole ring : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites).

- 2,5-Dimethylfuran : Enhances lipophilicity and membrane permeability.

- Dihydropyridazine : Modifies electron distribution, affecting binding affinity. Derivative synthesis should prioritize modifications at the furan or oxadiazole moieties .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., EGFR or PARP).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

- Catalyst screening : Replace EDCI/HOBt with DCC or HATU for better activation .

- Solvent optimization : Switch from DMF to THF or dichloromethane to reduce side reactions .

Q. What protocols ensure reproducibility in biological assays?

- Standardized cell culture : Use passage-limited cell lines and FBS from a single batch.

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.